molecular formula C6HCl2FN2 B1333546 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS No. 82671-02-1

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Número de catálogo: B1333546
Número CAS: 82671-02-1
Peso molecular: 190.99 g/mol
Clave InChI: DEDKKOOGYIMMBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative. It is a fluorinated heterocyclic building block used in chemical synthesis.

Actividad Biológica

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, safety profile, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6HCl2FN2C_6HCl_2FN_2. The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a nitrile group which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC6HCl2FN2C_6HCl_2FN_2
Molecular Weight176.02 g/mol
Melting PointNot extensively documented
SolubilityVaries with solvent

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound can bind to various enzymes and receptors, modulating their activity. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, possibly influencing pharmacokinetic properties such as solubility and permeability across cell membranes.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Potential

The compound has also been explored for its antiviral properties. Its derivatives have been synthesized and tested for efficacy against viral infections, suggesting potential use in developing antiviral agents. The nitrile group may play a crucial role in enhancing the antiviral activity by facilitating interactions with viral proteins.

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile:

Hazard CategoryDescription
Acute ToxicityCategory 4 (harmful if swallowed)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Precautionary measures should be taken when handling this compound due to its potential toxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against a panel of bacteria including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial activity.
  • Antiviral Activity : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit viral replication in vitro. One derivative showed an EC50 value of 0.25 µM against influenza virus strains, indicating strong antiviral potential .
  • Mechanistic Studies : Further investigations revealed that the compound interacts with specific receptors involved in cellular signaling pathways, potentially modulating inflammatory responses .

Aplicaciones Científicas De Investigación

Synthesis of Antibiotics

One of the primary applications of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is in the synthesis of fluoroquinolone antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and are widely used in clinical settings.

Key Antibiotics Synthesized:

  • Gemifloxacin : An oral antibiotic effective against a variety of bacterial infections.
  • Enoxacin : Used primarily for urinary tract infections.
  • Trovafloxacin : Known for its activity against a range of Gram-positive and Gram-negative bacteria.
  • Tosufloxacin : Developed for treating respiratory infections.

The synthesis process typically involves using this compound as a molecular scaffold to create these derivatives by introducing different functional groups to enhance their pharmacological properties and reduce side effects .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, it was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial activity.

Antiviral Potential

The compound has also been explored for its antiviral properties. Derivatives synthesized from it have shown efficacy against influenza virus strains, with one derivative exhibiting an effective concentration (EC50) of 0.25 µM, suggesting potential use in antiviral drug development.

Safety Profile

While promising in terms of efficacy, safety considerations are paramount when handling this compound:

Hazard CategoryDescription
Acute ToxicityCategory 4 (harmful if swallowed)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Precautions should be taken during handling due to its potential toxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Evaluated against E. coli and Staphylococcus aureus.
    • Result: MIC of 32 µg/mL for E. coli indicating significant antimicrobial activity.
  • Antiviral Activity Study :
    • Derivatives tested against influenza virus strains.
    • Result: One derivative showed an EC50 value of 0.25 µM.
  • Mechanistic Studies :
    • Investigated interactions with cellular signaling pathways.
    • Potential modulation of inflammatory responses was noted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogenation and nitrile functionalization of pyridine derivatives. Key steps include chlorination at the 2,6-positions and fluorination at the 5-position. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination) critically impact yield .
  • Characterization : Purity (>98%) is confirmed via HPLC and melting point analysis (Tm = 89–91°C) .

Q. How is this compound utilized as a precursor in fluoroquinolone antibiotic synthesis?

  • Application : It serves as a scaffold for synthesizing Gemifloxacin, Enoxacin, and Tosufloxacin. The nitrile group undergoes nucleophilic substitution with amines, while chlorine atoms facilitate further functionalization (e.g., cyclopropanation) .
  • Optimization : Substituent positioning (Cl, F, CN) enhances antibacterial activity by improving DNA gyrase inhibition .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Safety Measures : Use N95 masks, gloves, and eye protection due to respiratory and skin irritation risks. Avoid dust formation and store at 0–6°C in airtight containers .
  • Emergency Response : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, CN) influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing nitrile and fluorine groups activate the pyridine ring for Suzuki-Miyaura couplings at the 2- and 6-positions. Chlorine acts as a leaving group, enabling Pd-catalyzed substitutions .
  • Data Analysis : Compare reaction rates using DFT calculations or Hammett parameters to quantify substituent effects .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

  • Techniques : Use LC-MS to detect byproducts like dehalogenated intermediates or hydrolyzed nitriles. NMR (¹⁹F, ¹³C) resolves positional isomerism .
  • Case Study : A 2012 study identified benzyloxime derivatives as common impurities during Gemifloxacin synthesis, requiring column chromatography for removal .

Q. How can conflicting biological activity data for fluoroquinolone derivatives be reconciled?

  • Hypothesis Testing : Variations in MIC (Minimum Inhibitory Concentration) may stem from differences in bacterial efflux pump interactions or substituent lipophilicity. Perform structure-activity relationship (SAR) studies using logP and steric parameters .
  • Experimental Design : Compare derivatives with modified pyrrolidine or naphthyridine moieties to isolate key pharmacophores .

Q. Methodological Challenges

Q. What strategies improve regioselectivity in nucleophilic aromatic substitutions of this compound?

  • Approach : Use directing groups (e.g., temporary sulfonic acid groups) to control substitution at the 2- or 6-position. Solvent polarity (DMF vs. THF) and temperature gradients also modulate selectivity .

Q. How can solvent choice impact the stability of this compound during long-term storage?

  • Recommendations : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group. Use anhydrous acetonitrile or dichloromethane under inert gas .

Propiedades

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKKOOGYIMMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370016
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82671-02-1
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

240 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (cf. Example 8) were initially introduced into 2,400 g of phosphorus oxychloride. 15.8 g of triethylamine and subsequently 648 g of phosphorus trichloride were then added while heeding the evolution of heat. The mixture was heated to the reflux temperature (74° C., evolution of hydrogen chloride) and 312 g of chlorine were then passed in over a period of 2 hours, the reflux temperature slowly rising to 106° C. and a vigorous evolution of hydrogen chloride being observed. To bring the reaction to completion, after the chlorine had been passed in, the mixture was heated under reflux for a further 8 hours. Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C., the pressure slowly being reduced down to 120 mbar. The mixture was allowed to cool and the residue was taken up in methylene chloride. The suspension formed was added slowly to water, while heeding the evolution of heat, during which the temperature rose up to 40° C. (reflux of methylene chloride). The mixture was then subsequently stirred at 40° C. for 1 hour and allowed to cool, the organic phase was separated off and the aqueous phase was extracted with fresh methylene chloride. The combined methylene chloride phases were dried and evaporated on a rotary evaporator. The residue which remained was dried in vacuo at 60° C. 232.5 g of 2,6-dichloro-5-fluoronicotinonitrile (purity 94.7%, yield 85% of theory) were obtained as a brown-yellow solid.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
solvent
Reaction Step One
Name
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.